molecular formula C13H14N2O4 B324330 N-[3-(2-furoylamino)propyl]-2-furamide

N-[3-(2-furoylamino)propyl]-2-furamide

Cat. No.: B324330
M. Wt: 262.26 g/mol
InChI Key: DUNPLAQKEMXPMX-UHFFFAOYSA-N
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Description

N-[3-(2-Furoylamino)propyl]-2-furamide is a synthetic organic compound characterized by a propylamine backbone substituted with two furoylamide groups. The furoyl moieties (derived from furan-2-carboxylic acid) confer distinct electronic and steric properties, making the compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

N-[3-(furan-2-carbonylamino)propyl]furan-2-carboxamide

InChI

InChI=1S/C13H14N2O4/c16-12(10-4-1-8-18-10)14-6-3-7-15-13(17)11-5-2-9-19-11/h1-2,4-5,8-9H,3,6-7H2,(H,14,16)(H,15,17)

InChI Key

DUNPLAQKEMXPMX-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)NCCCNC(=O)C2=CC=CO2

Canonical SMILES

C1=COC(=C1)C(=O)NCCCNC(=O)C2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs highlight critical differences in physicochemical properties, biological activity, and regulatory considerations. Below is a detailed analysis:

Structural Analogs with Halogen Substitutions

  • Molecular Weight: 420.05 g/mol (vs. ~292 g/mol for the non-brominated compound). Such halogenation is common in antimicrobial agents, though specific activity data are unavailable here .

Amino-Substituted Propylamide Derivatives

  • N-[3-(Dimethylamino)propyl]-2-propenamide (PMN P-86-1602) Structure: Dimethylamino group replaces one furoylamide moiety. Regulatory Status: Classified under § 721.1796 due to workplace hazards (e.g., respiratory sensitization at ≥0.1% concentration). Comparison: The dimethylamino group introduces basicity, altering solubility and toxicity profiles compared to the neutral furoylamide groups in the parent compound. This substitution may limit biocompatibility but enhance interactions with anionic targets .
  • N-{3-[4-(3-Aminopropyl)piperazinyl]propyl}-3-O-acetyl Betulinamides (e.g., 1c, IC₅₀ = 220 nM) Structure: Piperazinyl-propylamine chain with acetylated triterpenoid. Activity: Demonstrated potent antimalarial activity (IC₅₀ in nM range), attributed to the piperazine group’s ability to improve target binding and bioavailability.

Perfluorinated and Silane-Modified Analogs

  • N-[3-(Perfluorooctanoylamido)propyl]-N,N,N-trimethylammonium Chloride Structure: Perfluorinated alkyl chain and quaternary ammonium group. Properties: High chemical inertness and lipid affinity, typical of perfluorinated compounds. Such modifications are leveraged in surfactants and polymer coatings but may raise environmental persistence concerns .
  • N-[3-(Trimethoxysilyl)propyl]perfluorohexanamide

    • Structure : Trimethoxysilyl group enables covalent bonding to silica-based surfaces.
    • Application : Used in fabricating hydrophobic coatings. The parent compound’s furoyl groups could similarly be functionalized for material science applications .

Tabulated Comparison of Key Analogs

Compound Name Structural Feature Molecular Weight (g/mol) Key Property/Activity Reference
N-[3-(2-Furoylamino)propyl]-2-furamide Dual furoylamide, propylamine ~292 N/A (Theoretical) -
5-Bromo-N-{3-[(5-bromo-2-furoyl)amino]propyl}-2-furamide Brominated furoyl groups 420.05 Increased hydrophobicity
N-[3-(Dimethylamino)propyl]-2-propenamide Dimethylamino, propenamide ~158.24 Regulated workplace hazard
N-{3-[4-(3-Aminopropyl)piperazinyl]propyl}-3-O-acetyl Betulinamide 1c Piperazinyl-propylamine, acetylated triterpenoid ~650 (estimated) Antimalarial (IC₅₀ = 220 nM)
Ciproxifan (cyclopropyl-(4-(3-1H-imidazol-4-yl)propyloxy)phenyl ketone) Cyclopropyl, imidazole ~326.39 H3 receptor antagonist (ED₅₀ = 0.14 mg/kg)

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